4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

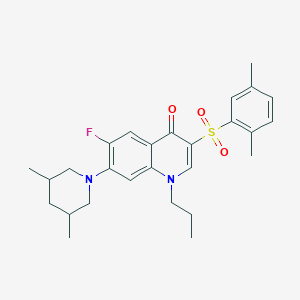

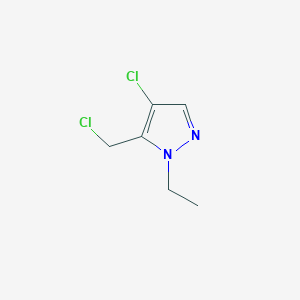

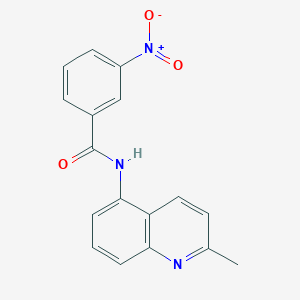

The compound “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” were not found, similar compounds such as “4-chloromethyl-5-methyl-1, 3-dioxol-2-one” have been synthesized through methods like ene-chlorination .Molecular Structure Analysis

The molecular structure of “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” would likely involve a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “4-chloro”, “5-(chloromethyl)”, and “1-ethyl” parts of the name suggest that these groups are attached to the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

A general method for the synthesis of 4-(alkyl)pyrazoles, including compounds similar to 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole, has been developed. This method involves the reaction of organyl diethylacetals with the Vilsmeier reagent, followed by reaction with hydrazine monohydrogenchloride to yield desired pyrazoles. Tetrakis[(4-ethyl)pyrazolyl]propane was prepared by a transamination reaction and reacts with Ag(NO3) to yield a complex with an unprecedented tetra(nitrato)argentate anion, demonstrating the compound's utility in forming novel coordination complexes (Reger et al., 2003).

Novel synthesis approaches under environmentally benign conditions have been explored, such as the microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters from 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and hydrazine methyl carboxylate under solvent-free conditions, highlighting the potential for green chemistry applications of pyrazole derivatives (Martins et al., 2006).

Reactivity and Applications

The structural diversity of pyrazole derivatives, such as the annular tautomerism of NH-pyrazoles, has been studied, providing insights into their potential applications in materials science and coordination chemistry (Cornago et al., 2009).

Pyrazole derivatives have been used to synthesize water-soluble pyrazolate rhodium(I) complexes, indicating their utility in catalysis and as ligands in metal-organic frameworks, which can be applied in various chemical transformations and as materials for gas storage or separation (Esquius et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-5-(chloromethyl)-1-ethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-2-10-6(3-7)5(8)4-9-10/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALXDBDYEPXEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine](/img/structure/B2931195.png)

![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2931199.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2931201.png)